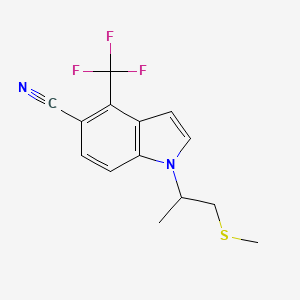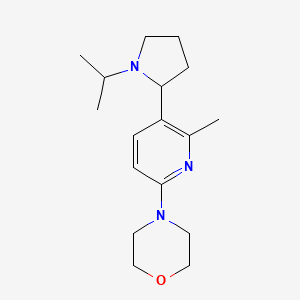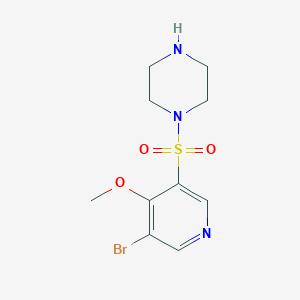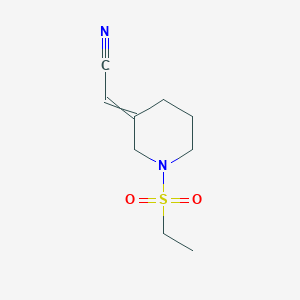
1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is an organic compound with the molecular formula C7H9Cl3O2. It is a chlorinated ketone that features both ethoxy and methyl groups, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
The synthesis of 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one typically involves the following steps :
Reaction of 1,1,1-trichloropropane with bromoethane: This step produces 2-bromo-1,1,1-trichloropropane.
Reaction of 2-bromo-1,1,1-trichloropropane with sodium ethoxide: This step yields 4-bromo-1,1,1-trichloro-3-buten-2-ol.
Reaction of 4-bromo-1,1,1-trichloro-3-buten-2-ol with a base: This final step produces this compound.
Analyse Chemischer Reaktionen
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one undergoes various chemical reactions, including :
Substitution reactions: It can react with phenylmagnesium bromide to substitute the ethoxy group.
Addition reactions: It reacts with organozinc compounds to yield products from 1,2-addition to the carbonyl group.
Common reagents used in these reactions include phenylmagnesium bromide and organozinc compounds. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one has several applications in scientific research :
Organic synthesis: It is used as a reagent in various organic reactions, such as cyclization and hydroxylation reactions.
Peptide synthesis: It can be used to synthesize N-protected amino acids, which are useful in peptide synthesis.
Material science: It is used in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group.
Wirkmechanismus
The mechanism of action of 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in peptide synthesis, it reacts with amino groups to form N-protected amino acids .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one can be compared with similar compounds such as :
1,1,1-Trichloro-4-ethoxybut-3-en-2-one: Similar structure but without the methyl group.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar structure but with fluorine atoms instead of chlorine.
The presence of the methyl group in this compound makes it unique and can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C7H9Cl3O2 |
|---|---|
Molekulargewicht |
231.5 g/mol |
IUPAC-Name |
1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C7H9Cl3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3 |
InChI-Schlüssel |
BGHXUMZQYBZECU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(C)C(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825362.png)


![6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)



![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B11825387.png)
![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)


